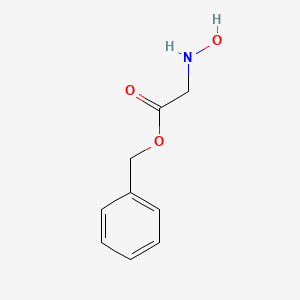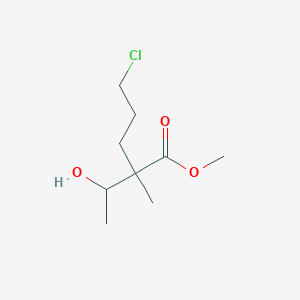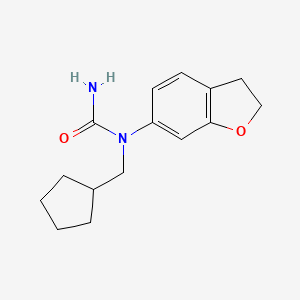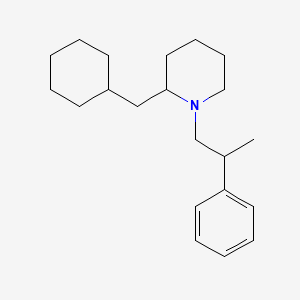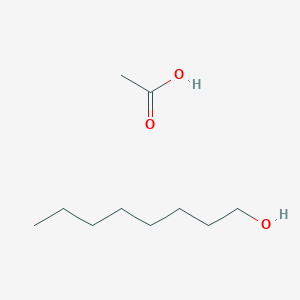![molecular formula C8H11N5O2 B14607628 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester CAS No. 59772-83-7](/img/structure/B14607628.png)
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, nitriles can be treated with sodium azide and triethylammonium chloride in nitrobenzene using a microwave reactor . This method is advantageous due to its efficiency and ability to produce high yields even with sterically hindered substrates.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and bioavailability of pharmaceutical agents.
Material Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, including explosives and rocket fuels.
Coordination Chemistry: The compound can act as a ligand, forming complexes with metal ions, which are useful in catalysis and material science.
Wirkmechanismus
The mechanism by which 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester exerts its effects involves its ability to mimic carboxylic acids. The tetrazole ring can act as a bioisostere, replacing carboxylic acid groups in biological systems. This substitution can enhance the compound’s stability and resistance to metabolic degradation . The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole-5-carboxylic acid ethyl ester: This compound is similar in structure but lacks the pyrazole ring, making it less versatile in certain applications.
5-Substituted 1H-tetrazoles: These compounds are commonly used as carboxylic acid surrogates in medicinal chemistry.
Uniqueness
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is unique due to its fused ring structure, which combines the properties of both pyrazole and tetrazole rings. This dual functionality allows for a broader range of applications and enhances its stability and reactivity compared to simpler tetrazole derivatives.
Eigenschaften
CAS-Nummer |
59772-83-7 |
|---|---|
Molekularformel |
C8H11N5O2 |
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
ethyl 1,6-dimethylpyrazolo[5,1-e]tetrazole-7-carboxylate |
InChI |
InChI=1S/C8H11N5O2/c1-4-15-8(14)6-5(2)9-13-7(6)12(3)10-11-13/h4H2,1-3H3 |
InChI-Schlüssel |
KDZLRPHNADHVJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2N(N=NN2N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
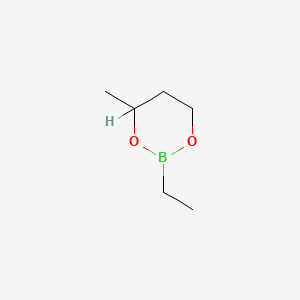
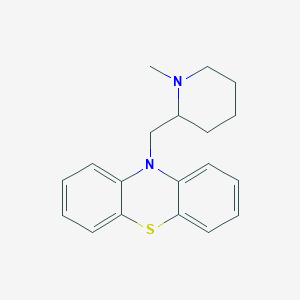


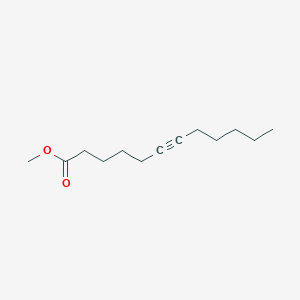
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
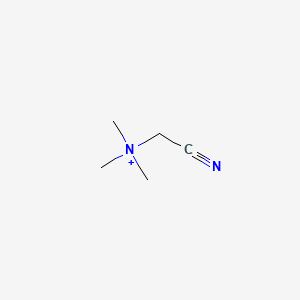
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
